3-(3,4-Difluorophenyl)-3-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Difluorophenyl)-3-pentanol is an organic compound characterized by a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, and a pentanol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The compound can be synthesized by reacting 3,4-difluorophenyl magnesium bromide with pentanone in the presence of anhydrous ether.
Reduction of Ketones: Another method involves the reduction of 3-(3,4-difluorophenyl)-3-pentanone using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods:
Batch Process: In an industrial setting, the Grignard reaction is often performed in a batch process, where reactants are added sequentially under controlled conditions to ensure high yield and purity.
Continuous Flow Process: For large-scale production, a continuous flow process can be employed, where reactants are continuously fed into a reactor, and the product is continuously extracted.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding ketone, 3-(3,4-difluorophenyl)-3-pentanone, using oxidizing agents like chromic acid (H2CrO4).
Reduction: The compound can be reduced to form 3-(3,4-difluorophenyl)-1-pentanol using reducing agents like sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4), reflux conditions.
Reduction: Sodium borohydride (NaBH4), methanol solvent.
Substitution: Alkyl halides, polar aprotic solvents.
Major Products Formed:
Oxidation: 3-(3,4-difluorophenyl)-3-pentanone.
Reduction: 3-(3,4-difluorophenyl)-1-pentanol.
Substitution: Various alkylated derivatives.
Scientific Research Applications
3-(3,4-Difluorophenyl)-3-pentanol is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: It may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, pain, and other physiological processes.
Comparison with Similar Compounds
3-(3,4-Difluorophenyl)-3-pentanol is compared with similar compounds to highlight its uniqueness:
3-(3,4-Difluorophenyl)propionic acid: Similar structure but different functional group.
3-(3,4-Difluorophenyl)butanol: Similar phenyl group but shorter carbon chain.
3-(3,4-Difluorophenyl)pentanone: Similar carbon chain but different functional group.
These compounds differ in their chemical properties and applications, making this compound unique in its utility and potential.
Properties
IUPAC Name |
3-(3,4-difluorophenyl)pentan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c1-3-11(14,4-2)8-5-6-9(12)10(13)7-8/h5-7,14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMQDQMSHRCDMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=C(C=C1)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.